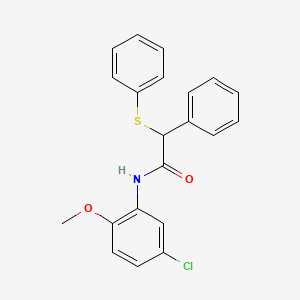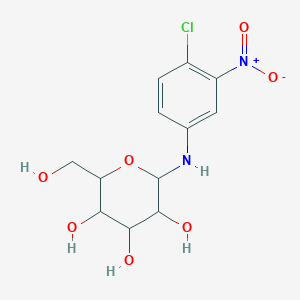![molecular formula C18H17N3O2S B5105056 N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5105056.png)
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide, also known as compound 1, is a novel small-molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Wirkmechanismus
The mechanism of action of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide involves the inhibition of the enzyme phosphoinositide 3-kinase (PI3K). PI3K is a key regulator of cell survival and proliferation, and its inhibition leads to the activation of pro-apoptotic pathways. This N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide has also been shown to inhibit the mTOR pathway, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have anti-inflammatory effects and to improve insulin sensitivity. Furthermore, it has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide is its high selectivity for PI3K, which reduces the risk of off-target effects. In addition, this N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide has good pharmacokinetic properties and can be administered orally. However, one limitation of this N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide. One area of research is the identification of biomarkers that can predict response to this N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide. Another area of research is the development of combination therapies that can enhance the anticancer effects of this N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide. Furthermore, the use of this N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide in other disease indications, such as neurodegenerative diseases, is an area of active investigation.
Conclusion:
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide is a promising small-molecule inhibitor that has shown potent anticancer properties. Its mechanism of action involves the inhibition of PI3K and the mTOR pathway, and it has been shown to have a number of biochemical and physiological effects. While there are limitations to its use, there are several future directions for the development of this N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide, which may lead to its eventual approval for clinical use.
Synthesemethoden
The synthesis of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide involves the reaction of 2-(2,6-dimethylphenoxy)acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 3-bromomethylpyridine to yield the final product. The synthesis of this N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide has been optimized to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been demonstrated to have synergistic effects when used in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-3-6-13(2)16(12)23-18-14(7-4-8-19-18)9-20-17(22)15-10-24-11-21-15/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIOUVFEFMHMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-[1,2-ethanediylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B5104973.png)
![2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5104980.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B5104989.png)

![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5105006.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride](/img/structure/B5105017.png)
![2-ethoxyethyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5105024.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5105031.png)
![2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5105039.png)
![4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5105045.png)
![3-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5105046.png)

![2,4-dichlorobenzaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5105062.png)